

# An In-depth Technical Guide to 10-Bromodecanal: Properties, Synthesis, and Handling

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## Compound of Interest

Compound Name: 10-Bromodecanal

Cat. No.: B1278384

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## Abstract

**10-Bromodecanal**, a bifunctional long-chain aldehyde, presents significant interest as a versatile building block in organic synthesis, particularly in the construction of complex molecules and bioactive compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of **10-Bromodecanal**, detailed information on its synthesis, and essential safety and handling protocols. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this document combines available information with data extrapolated from related compounds to offer a practical resource for laboratory and research applications.

## Introduction

**10-Bromodecanal** (CAS No. 85920-81-6) is a valuable intermediate in organic chemistry, featuring both a reactive aldehyde functionality and a terminal bromine atom. This unique structure allows for a diverse range of chemical transformations, making it a key component in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The aldehyde group serves as a handle for nucleophilic additions, reductions, and oxidations, while the bromo-

functionality is amenable to substitution and coupling reactions. This guide aims to consolidate the currently available information on **10-Bromodecanal** to support its effective use in research and development.

## Physical and Chemical Properties

Direct experimental data on the physical and chemical properties of **10-Bromodecanal** are limited. The following table summarizes the key molecular attributes and computed properties sourced from the PubChem database.<sup>[1]</sup> For context, experimental data for the closely related compound, 1-bromodecane, is also provided where available, as it can offer an approximation of the behavior of the carbon backbone.

Property	10-Bromodecanal	1-Bromodecane (for comparison)
Molecular Formula	C <sub>10</sub> H <sub>19</sub> BrO <sup>[1]</sup>	C <sub>10</sub> H <sub>21</sub> Br <sup>[2][3]</sup>
Molecular Weight	235.16 g/mol <sup>[1]</sup>	221.18 g/mol <sup>[2][3]</sup>
CAS Number	85920-81-6 <sup>[1]</sup>	112-29-8 <sup>[2][4]</sup>
IUPAC Name	10-bromodecanal <sup>[1]</sup>	1-Bromodecane <sup>[2]</sup>
Appearance	Not specified (likely a liquid)	Clear colorless to slightly yellow liquid <sup>[5]</sup>
Boiling Point	Not available	238 °C (lit.) <sup>[2]</sup>
Melting Point	Not available	-29.6 °C <sup>[2]</sup>
Density	Not available	1.066 g/mL at 25 °C (lit.) <sup>[2]</sup>
Solubility	Not available	Slightly soluble in water; soluble in chloroform, ethyl acetate <sup>[5]</sup>
Refractive Index	Not available	n <sub>20</sub> /D 1.456 (lit.) <sup>[2]</sup>
Computed XLogP3	4.1 <sup>[1]</sup>	5.3

## Synthesis of 10-Bromodecanal

The most common and direct route for the synthesis of **10-Bromodecanal** is the oxidation of its corresponding primary alcohol, 10-bromo-1-decanol.

## General Experimental Protocol: Oxidation of 10-bromo-1-decanol

This protocol is based on standard oxidation procedures for primary alcohols to aldehydes using pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.

Materials:

- 10-bromo-1-decanol
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Anhydrous sodium sulfate or magnesium sulfate
- Diethyl ether or hexanes (for chromatography)

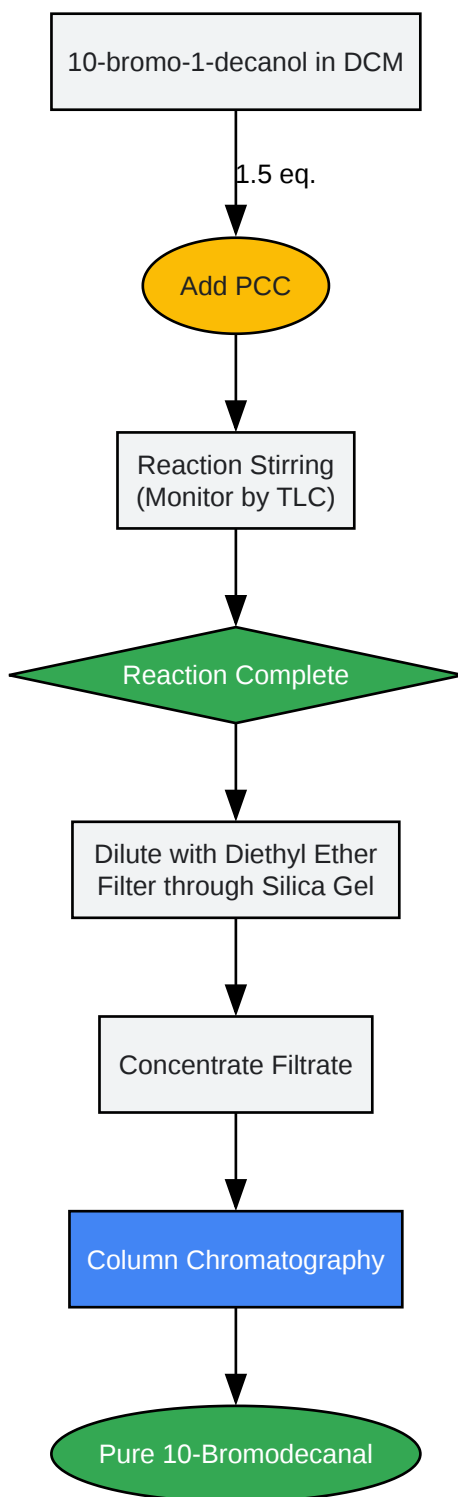
Procedure:

- **Setup:** A dry, round-bottom flask equipped with a magnetic stir bar is charged with a solution of 10-bromo-1-decanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- **Oxidation:** To the stirring solution, add pyridinium chlorochromate (PCC) in one portion (approximately 1.5 equivalents). The reaction mixture will typically turn dark brown.
- **Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.
- **Work-up:** Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The silica pad is washed with

additional diethyl ether.

- **Purification:** The combined filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **10-Bromodecanal**.
- **Drying and Characterization:** The purified product is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed in vacuo. The final product should be characterized by spectroscopic methods ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS) to confirm its identity and purity.

Logical Workflow for Synthesis and Purification:



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## References

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